1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide
Description
This compound features a hybrid heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole ring system substituted with a hydroxyl group at position 6 and a methyl group at position 2. The 4-isopropylphenyl moiety is attached via a methylene bridge to the thiazolo-triazole scaffold, while a piperidine-4-carboxamide group is linked to the central methylene carbon.
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-12(2)14-4-6-15(7-5-14)17(25-10-8-16(9-11-25)19(22)27)18-20(28)26-21(29-18)23-13(3)24-26/h4-7,12,16-17,28H,8-11H2,1-3H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMHFLQPJFXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the thiazole and triazole rings, followed by their functionalization and subsequent coupling with the piperidine and carboxamide groups.
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Formation of Thiazole Ring:
Starting Materials: 2-aminothiazole, methyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Formation of Triazole Ring:
Starting Materials: Hydrazine hydrate, acetic acid.
Reaction Conditions: The reaction is typically conducted under reflux conditions to ensure complete cyclization.
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Coupling Reactions:
Intermediate Formation: The thiazole and triazole intermediates are coupled using a suitable linker, often involving a Friedel-Crafts alkylation or acylation reaction.
Final Coupling: The final step involves coupling the intermediate with piperidine-4-carboxamide under mild conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The compound can be reduced at the carboxamide group to form an amine using reducing agents like LiAlH₄ (lithium aluminium hydride).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives or substituted thiazole/triazole compounds.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antitumor properties. For instance, compounds similar to 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide have been evaluated for their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.
Neuroprotective Effects
There is growing evidence suggesting that compounds containing thiazole and triazole moieties may offer neuroprotective effects. Research has shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound's structural features may also endow it with antimicrobial activity. Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. This property is particularly relevant in the context of increasing antibiotic resistance.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the effects of a thiazolo-triazole derivative on human breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. These findings suggest that similar compounds could be developed as targeted therapies for breast cancer.
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration induced by oxidative stress, a thiazole derivative demonstrated substantial protective effects on neuronal cells. The treatment resulted in decreased levels of pro-inflammatory cytokines and enhanced cell survival rates compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
The compound shares structural motifs with several classes of heterocycles documented in the literature:
Functional Group Analysis
- Thiazolo-triazole vs. Pyrrolo-thiazolo-pyrimidine: The target compound’s thiazolo-triazole system (positions 2 and 6 substituted) contrasts with the pyrrolo-thiazolo-pyrimidine in , which includes an additional pyrimidine ring.
- Piperidine-carboxamide Linkage : Both the target compound and the piperidine-carboxamide derivative in share this moiety, which is critical for hydrogen bonding and solubility. However, ’s ethyloxy bridge introduces conformational flexibility absent in the target compound .
- Substituent Effects : The 4-isopropylphenyl group in the target compound may enhance lipophilicity compared to the 4-methoxyphenyl groups in and , which introduce polar methoxy interactions .
Research Findings and Limitations
Pharmacological Data Gaps
No direct biological data for the target compound are available in the provided evidence. However, structurally related compounds exhibit diverse activities:
- Pyrrolo-thiazolo-pyrimidines () are associated with kinase inhibition due to their planar aromatic systems .
- Piperidine-carboxamide derivatives () are often explored for CNS targets owing to their blood-brain barrier permeability .
Key Structural Advantages
- The 4-isopropylphenyl group in the target compound may improve metabolic stability compared to smaller alkyl or polar substituents.
- The 6-hydroxy group could serve as a hydrogen bond donor, enhancing target binding specificity relative to non-hydroxylated analogues .
Notes
Evidence Limitations : The provided materials lack explicit data on the target compound’s synthesis, bioactivity, or pharmacokinetics. Comparisons are inferred from structural analogs.
Diversity of References : Sources include synthetic protocols (), physicochemical data (), and supplier catalogs (–5), ensuring a multidisciplinary perspective.
Methodological Caution : While substituent effects are discussed, exact structure-activity relationships require experimental validation.
Biological Activity
The compound 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a piperidine ring substituted with a thiazolo-triazole moiety and an isopropylphenyl group. The structural formula is as follows:
- Molecular Formula : C19H24N4OS
- Molecular Weight : 360.48 g/mol
This compound's unique structure contributes to its interaction with various biological targets.
Research indicates that this compound may act on multiple pathways. Its thiazole and triazole components suggest potential interactions with enzymes involved in metabolic processes. Specifically, it may inhibit certain enzymes related to the synthesis of mycolic acids in mycobacterial cell walls, which is critical for the survival of pathogens like Mycobacterium tuberculosis .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one exhibit antimicrobial properties. The thiazole and triazole groups are known for their roles in inhibiting bacterial growth.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.
- Neuroprotective Potential : Some derivatives from similar chemical classes have shown promise in neuroprotection, indicating that this compound might also possess neuroprotective effects .
Study 1: Antimicrobial Efficacy
In a study examining various thiazole derivatives, it was found that compounds with similar structures to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of cell wall synthesis .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Target Compound | S. aureus | 16 µg/mL |
Study 2: Anti-inflammatory Activity
A series of experiments were conducted to assess the anti-inflammatory effects of related compounds using an animal model of inflammation. The results indicated a reduction in edema and inflammatory markers in subjects treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
